Enhanced Lipophilicity and Reduced Polarity vs. Non-Fluorinated and Des-Methoxy Analogs
The strategic incorporation of a 5-fluoro substituent significantly increases lipophilicity (LogP) compared to the non-fluorinated analog 2-chloro-3-methoxypyridine, while the 3-methoxy group provides a distinct polar surface area (PSA) compared to the des-methoxy analog 2-chloro-5-fluoropyridine. These physicochemical differences directly impact membrane permeability, oral bioavailability, and target engagement of derived compounds. The target compound (2-Chloro-5-fluoro-3-methoxypyridine) exhibits a calculated LogP of 1.88 and a TPSA of 22.12 Ų [1]. The comparator 2-chloro-3-methoxypyridine (CAS 52605-96-6) has a significantly lower calculated LogP, while 2-chloro-5-fluoropyridine (CAS 31301-51-6) has a markedly lower TPSA.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 1.88; TPSA = 22.12 Ų |
| Comparator Or Baseline | 2-chloro-3-methoxypyridine: LogP (est.) <1.0; 2-chloro-5-fluoropyridine: TPSA = 13.0 Ų (est.) |
| Quantified Difference | LogP increase of approx. +0.9 to +1.3 units; TPSA increase of approx. 9.1 Ų |
| Conditions | Calculated properties using ACD/Labs or XLOGP3 methodology. |
Why This Matters
This specific LogP and TPSA profile provides an optimal balance for passive membrane permeability and oral bioavailability, making it a superior starting point for CNS or orally administered drug candidates compared to the more polar or less functionalized analogs.
- [1] Chemsrc. 2-Chloro-5-fluoro-3-methoxypyridine (CAS 1097264-89-5) Properties: LogP and PSA. Accessed 2026. View Source
